molecular formula C14H10O5 B1665735 Alternariol CAS No. 641-38-3

Alternariol

Cat. No. B1665735
CAS RN: 641-38-3
M. Wt: 258.23 g/mol
InChI Key: CEBXXEKPIIDJHL-UHFFFAOYSA-N
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Description

Alternariol is a toxic metabolite produced by Alternaria fungi. It is an important contaminant in cereals and fruits . Alternariol exhibits antifungal and phytotoxic activity. It is reported to inhibit cholinesterase enzymes. It is also a mycoestrogen . A 2017 in vitro assay study reported alternariol to be a full androgen agonist .


Synthesis Analysis

Alternariol and alternariol monomethylether were enzymatically glycosylated in a whole-cell biotransformation system using a glycosyltransferase from strawberry (Fragaria x ananassa), namely UGT71A44, expressed in Escherichia coli (E. coli). The formed glucosides were isolated, purified, and structurally characterized .


Molecular Structure Analysis

The planarity of alternariol is dependent on the orientations of its three free rotatable hydroxyl groups . The physico-chemical properties of alternariol, alternariol monomethyl ether, isomethyl alternariol, and demethylated alternariol were investigated and compared using the density functional theory .


Chemical Reactions Analysis

Alternariol and/or its derivatives exhibit anticancer through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .


Physical And Chemical Properties Analysis

Alternariol has a chemical formula of C14H10O5 and a molar mass of 258.23 g·mol −1 . It is stored at 2-8°C in a dry, sealed environment .

Scientific Research Applications

Toxicological Effects of Alternariol

Scientific Field: Toxicology

Methods of Application or Experimental Procedures: The effects of AOH on cells and animal models were summarized in two tables; data include the last two-year literature studies .

Results or Outcomes: Although considered as an emerging mycotoxin with no regulated levels in food, AOH occurs in highly consumed dietary products and has been detected in various masked forms, which adds to its occurrence .

Anticancer Effects of Alternariol

Scientific Field: Pharmacology

Methods of Application or Experimental Procedures: An updated search of PubMed/MedLine, ScienceDirect, Web of Science, and Scopus databases was performed with relevant keywords for published articles .

Results or Outcomes: Scientific reports indicate that alternariol and/or its derivatives exhibit anticancer through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .

Food Contamination Detection

Scientific Field: Food Safety

Methods of Application or Experimental Procedures: The commonly used detection and control methods described in the latest literature are discussed to guide future researchers to focus on mitigating mycotoxins contamination in the food industry .

Results or Outcomes: This surveillance facilitates the work of health risk assessors and highlights commodities that are most in need of AOH levels regulation .

Oxidative Stress Induction

Scientific Field: Cellular Biology

Methods of Application or Experimental Procedures: In one study, AOH was found to augment reactive oxygen species (ROS) generation and eventually exert a cytotoxic effect in CaCo-2 cells .

Results or Outcomes: The study found that AOH (12.5–100 µM) increased ROS generation, leading to a cytotoxic effect in CaCo-2 cells .

Safety And Hazards

Alternariol is a toxic metabolite of Alternaria fungi. In addition to causing plant diseases on many crops such as cereals, oilseeds, tomatoes, apples, and olives, some of these toxins are genotoxic in vitro and/or fetotoxic in rats .

properties

IUPAC Name

3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBXXEKPIIDJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214305
Record name Alternariol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alternariol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Alternariol

CAS RN

641-38-3
Record name Alternariol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alternariol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alternariol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTERNARIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alternariol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

350 °C
Record name Alternariol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,600
Citations
K Koch, J Podlech, E Pfeiffer… - The Journal of Organic …, 2005 - ACS Publications
… alternariol in 73% yield containing a smaller fraction of alternariol 9-methyl ether (∼20%). … Oxidation of carbaldehyde 9 furnishing the alternariol precursor 10 was again achieved with …
Number of citations: 185 pubs.acs.org
A Solhaug, GS Eriksen… - Basic & clinical …, 2016 - Wiley Online Library
The mycotoxin alternariol ( AOH ) is produced by Alternaria fungi. It occurs naturally in foodstuffs and is frequently found as contaminant in fruit and grain products. Most information …
Number of citations: 96 onlinelibrary.wiley.com
MT Islam, M Martorell, C González-Contreras… - Frontiers in …, 2023 - frontiersin.org
… Possible mechanisms of anti-cancer activity of alternariol: (A) Alternariol induces … of alternariol through the activation of Sestrin2-AMPK-mTOR-S6K signaling pathway, (C) alternariol …
Number of citations: 3 www.frontiersin.org
GF Griffin, FS Chu - Applied and Environmental Microbiology, 1983 - Am Soc Microbiol
The effects in the chicken embryo assay of four Alternaria metabolites (alternariol [AOH], alternariol methyl ether [AME], altenuene [ALT], and tenuazonic acid [TA]) were investigated. …
Number of citations: 156 journals.asm.org
S Asam, K Konitzer, P Schieberle… - Journal of agricultural …, 2009 - ACS Publications
… to obtain labeled alternariol and alternariol methyl ether via a semisynthetic route using H/D exchange. On the basis of the access to these alternariol and alternariol methyl ether …
Number of citations: 98 pubs.acs.org
S da Motta, LM Valente Soares - Food Additives & Contaminants, 2001 - Taylor & Francis
Alternariol (AOH), alternariol monomethyl ether (AME) and tenuazonic acid (TEA) are secondary metabolites of Alternaria species. Cyclopiazonic acid (CPA) is produced by fungi …
Number of citations: 120 www.tandfonline.com
M Wenderoth, F Garganese… - Molecular …, 2019 - Wiley Online Library
The filamentous fungus Alternaria alternata is a potent producer of many toxic secondary metabolites, which contaminate food and feed. The most prominent one is the polyketide‐…
Number of citations: 65 onlinelibrary.wiley.com
A Solhaug, LL Vines, L Ivanova, B Spilsberg… - Mutation Research …, 2012 - Elsevier
Alternariol (AOH), a mycotoxin produced by Alternaria sp, is often found as a contaminant in fruit and cereal products. Here we employed the murine macrophage cell line RAW 264.7 to …
Number of citations: 69 www.sciencedirect.com
D Saha, R Fetzner, B Burkhardt, J Podlech, M Metzler… - PLoS …, 2012 - journals.plos.org
Alternaria alternata produces more than 60 secondary metabolites, among which alternariol (AOH) and alternariol-9-methyl ether (AME) are important mycotoxins. Whereas the …
Number of citations: 89 journals.plos.org
L Lehmann, J Wagner, M Metzler - Food and Chemical Toxicology, 2006 - Elsevier
The mycotoxin alternariol (AOH) is found in food and beverages infected by Alternaria alternata. Because consumption of foodstuffs contaminated with A. alternata has been implicated …
Number of citations: 228 www.sciencedirect.com

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